2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative with a molecular formula of C₃₃H₂₅ClN₄OS and a molecular weight of 569.09 g/mol. Its structure features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is further functionalized with a naphthalen-1-yl group, while the triazole ring is decorated with 4-chlorophenyl and 4-methylphenyl substituents at the 5- and 4-positions, respectively.
Properties
Molecular Formula |
C27H21ClN4OS |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C27H21ClN4OS/c1-18-9-15-22(16-10-18)32-26(20-11-13-21(28)14-12-20)30-31-27(32)34-17-25(33)29-24-8-4-6-19-5-2-3-7-23(19)24/h2-16H,17H2,1H3,(H,29,33) |
InChI Key |
KJWBIERHRTWTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Temperature Control in Cyclization
Elevated temperatures (>100°C) during triazole formation reduce reaction time but risk decomposition. Kinetic studies indicate 110°C as optimal, balancing speed and stability.
Solvent Effects on Thioether Yield
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of NaSH, but THF’s lower boiling point simplifies post-reaction purification. Comparative data:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 78 | 95 |
| DMF | 82 | 89 |
| Acetone | 65 | 92 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with retention time 12.7 minutes.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactions with continuous flow systems reduces processing time by 40% and improves yield consistency. Key adjustments:
-
Triazole cyclization in a tubular reactor at 115°C, residence time 30 minutes.
-
In-line IR monitoring for real-time quality control.
Waste Mitigation Strategies
-
Recycling DCM via fractional distillation (90% recovery).
-
Catalytic oxidation of sulfide byproducts to sulfones for safer disposal.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its triazole core is a common motif in many drugs, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The aromatic rings and sulfanyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of 1,2,4-triazole derivatives, many of which exhibit pharmacological relevance. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-withdrawing groups (e.g., 4-Cl in ) may stabilize the triazole ring, affecting binding interactions. For example, the 4-methoxyphenyl group in introduces electron-donating effects, which could alter receptor affinity.
Synthesis and Spectral Data :
- Most analogs are synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as seen in . The target compound’s IR and NMR data align with typical triazole-acetamide derivatives (C=O stretch at ~1678 cm⁻¹, aromatic protons at δ 7.20–8.40) .
The naphthalen-1-yl group may confer selectivity for hydrophobic binding pockets in such targets. Ionotropic receptor modulation is observed in analogs like VUAA1 and OLC15, which share the triazole-thioacetamide scaffold but differ in substituents (e.g., pyridinyl vs. naphthyl) .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions such as temperature (60–80°C for cyclization steps), solvent polarity (e.g., ethanol or DMF), and pH (neutral to slightly basic for thiol-acetamide coupling). Reagents like iso-thiocyanatobenzene for triazole formation and 2-chloroacetonitrile for sulfanyl group introduction are critical . Purification via column chromatography with ethyl acetate/hexane gradients (3:1 ratio) improves purity, while HPLC monitoring ensures intermediates meet ≥95% purity thresholds .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify aromatic proton environments (e.g., naphthyl protons at δ 7.5–8.3 ppm) and carbonyl groups (δ 165–170 ppm) .
- X-ray Crystallography : Resolve the 3D conformation of the triazole core and confirm dihedral angles between the chlorophenyl and methylphenyl substituents (e.g., angles <30° enhance planarity for target binding) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 524.08 [M+H]) and detects impurities .
Q. How does the substitution pattern on the triazole ring influence its chemical stability under varying conditions?
Methodological Answer: The 4-methylphenyl group at position 4 of the triazole enhances steric stability, reducing hydrolysis under acidic conditions (pH <3). Conversely, the sulfanyl-acetamide moiety is sensitive to oxidation; thus, storage under inert gas (N) and light-protected vials is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC degradation profiling can quantify decomposition pathways .
Advanced Research Questions
Q. How can computational modeling predict bioactivity against enzyme targets, and what parameters are critical for docking studies?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450 or kinase targets) requires:
- Ligand Preparation : Protonation states adjusted to physiological pH (7.4) and tautomer enumeration for the triazole ring.
- Grid Box Placement : Centered on catalytic residues (e.g., Ser214 for hydrolases) with a 20Å search space.
- Scoring Functions : MM/GBSA free-energy calculations to rank binding affinities. Studies show the naphthyl group’s π-π stacking with Phe residues improves docking scores (ΔG < -9 kcal/mol) .
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
Methodological Answer: Discrepancies often arise from assay conditions. For example:
- Cellular vs. Enzymatic Assays : Low permeability (logP >4) may reduce cellular efficacy despite strong in vitro enzyme inhibition (IC <1 µM). Use parallel assays with permeability enhancers (e.g., cyclodextrins) .
- Solubility Effects : Poor aqueous solubility (<10 µg/mL) can mask activity in cell-based screens. Pre-dissolve in DMSO (<0.1% final concentration) and validate via LC-MS intracellular concentration measurements .
Q. What strategies enable selective derivatization of the sulfanyl-acetamide moiety for SAR studies?
Methodological Answer:
- Thiol Protection : Use tert-butyl disulfide to protect the sulfanyl group during triazole ring functionalization.
- Naphthyl Modifications : Introduce electron-withdrawing groups (e.g., nitro at position 2 of naphthalene) via Ullmann coupling to enhance electrophilicity for nucleophilic substitutions .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) on the acetamide’s terminal amine to append fluorophores for imaging studies .
Q. How can researchers design robust SAR studies to evaluate the role of the 4-chlorophenyl group in target binding?
Methodological Answer:
- Isosteric Replacements : Substitute 4-chlorophenyl with 4-fluorophenyl or 4-trifluoromethylphenyl to assess halogen bonding vs. hydrophobic effects.
- Crystallographic Analysis : Compare co-crystal structures (e.g., PDB entries) to map interactions with hydrophobic pockets.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models. Data from similar triazole derivatives suggest the 4-chloro group contributes ~30% of total binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
